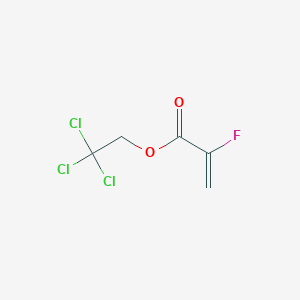
2,2,2-Trichloroethyl-2-fluoroacrylate
概要
説明
2,2,2-Trichloroethyl-2-fluoroacrylate is a heterocyclic organic compound . Its IUPAC name is 2,2,2-trichloroethyl 2-fluoroprop-2-enoate . The molecular formula is C5H4Cl3FO2, and the molecular weight is 221.441 . It has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ .
Synthesis Analysis
The synthesis of related compounds, such as poly(fluoroacrylate)s, has been achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl-2-fluoroacrylate has been determined using various spectroscopic techniques . The SMILES notation for this compound is C=C(C(=O)OCC(Cl)(Cl)Cl)F .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl-2-fluoroacrylate has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ . It has no H-Bond Donor but has 3 H-Bond Acceptors .科学的研究の応用
Functional Coatings
2,2,2-Trichloroethyl-2-fluoroacrylate: has been utilized in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion properties. These polymers are particularly valuable for creating functional coatings with specific hydrophobic or hydrophilic characteristics . The ability to adjust the surface properties of these coatings makes them suitable for a wide range of applications, from protective layers to biomedical devices.
Adhesion Promotion
The compound serves as an adhesion-promoting monomer when copolymerized with other materials. This application is critical in the development of adhesives that require strong bonding capabilities to various substrates, including metals . The resulting copolymers exhibit good adhesion, which is essential for the durability and longevity of the adhesive products.
Surface Hydrophobicity Modulation
Researchers have explored the use of 2,2,2-Trichloroethyl-2-fluoroacrylate in altering the surface hydrophobicity of materials. By copolymerizing it with different monomers, scientists can produce materials with a range of hydrophobic to hydrophilic surfaces . This modulation is beneficial for applications that demand control over moisture interaction, such as in coatings and packaging materials.
Thermal Stability Enhancement
The incorporation of 2,2,2-Trichloroethyl-2-fluoroacrylate into polymers has been shown to increase their thermal stability . This enhancement is crucial for materials that are exposed to high temperatures or harsh conditions, ensuring that they maintain their integrity and performance.
Optical Property Adjustment
The compound’s ability to influence the optical properties of materials is another significant application. By adjusting the copolymer composition, researchers can tailor the refractive index and transparency of materials, which is vital for optical applications such as lenses and display technologies .
作用機序
Target of Action
2,2,2-Trichloroethyl-2-fluoroacrylate, also known as 2,2,2-trichloroethyl 2-fluoroprop-2-enoate, is primarily used in the field of polymer chemistry . Its primary targets are monomers in a polymerization reaction, where it acts as a reactive monomer itself .
Mode of Action
This compound undergoes radical copolymerization with other monomers . The process is initiated by a highly branched perfluorinated radical that releases a CF3 radical, which then attacks the CH2 of the 2,2,2-Trichloroethyl-2-fluoroacrylate . This interaction leads to the formation of a polymer with the incorporation of the 2,2,2-Trichloroethyl-2-fluoroacrylate units .
Biochemical Pathways
The biochemical pathway involved is the radical polymerization pathway . The compound, acting as a monomer, is incorporated into the growing polymer chain during the polymerization process . The resulting polymers exhibit various properties depending on their compositions .
Pharmacokinetics
The compound’s reactivity and incorporation into polymers can be influenced by factors such as temperature and the presence of other monomers .
Result of Action
The result of the action of 2,2,2-Trichloroethyl-2-fluoroacrylate is the formation of polymers with tunable properties . These polymers can exhibit various glass transition temperatures and thermal stability depending on their compositions . They can also show improved adhesion and tunable wettability, making them suitable for potential applications as functional coatings .
Action Environment
The action of 2,2,2-Trichloroethyl-2-fluoroacrylate can be influenced by environmental factors such as temperature and the presence of other monomers . For instance, the temperature can affect the rate of the polymerization reaction and the properties of the resulting polymer . Additionally, the presence of other monomers can influence the composition of the resulting polymer and its properties .
特性
IUPAC Name |
2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBUOZNCCZTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382138 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl-2-fluoroacrylate | |
CAS RN |
98120-00-4 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


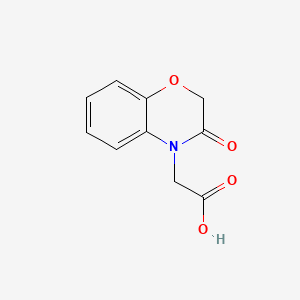
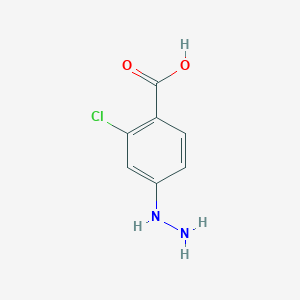
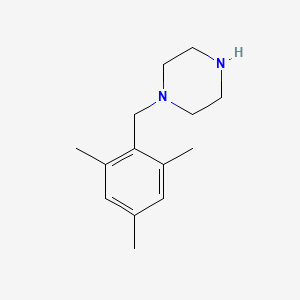
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
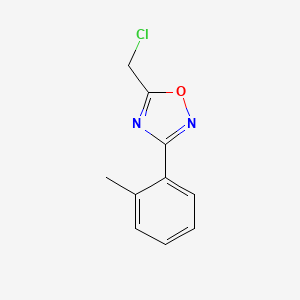
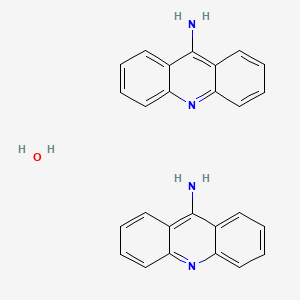

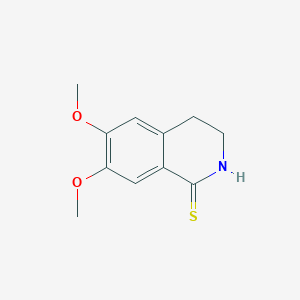
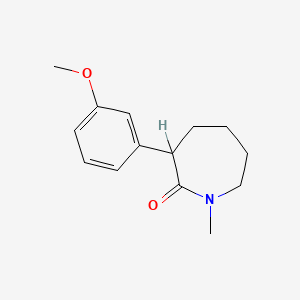

![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)
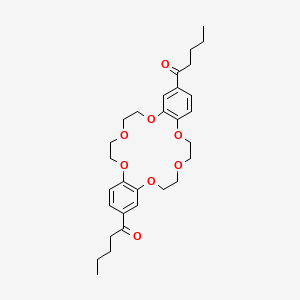
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)